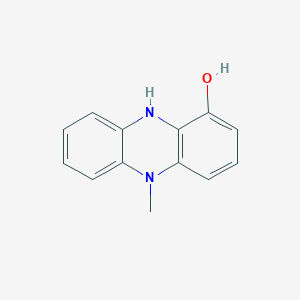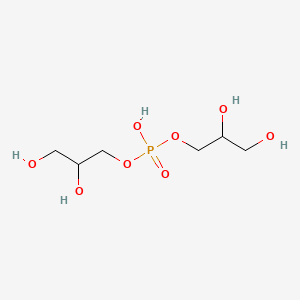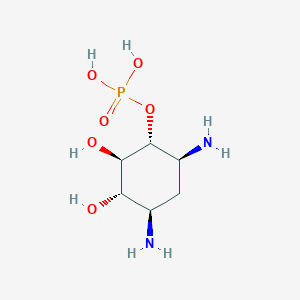![molecular formula C22H26F3NO2 B1217247 2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine CAS No. 147241-80-3](/img/structure/B1217247.png)
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine is a chemical compound with the molecular formula C22H26F3NO2 and a molecular weight of 393.4425 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers . The compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzopyran ring system .
準備方法
The synthesis of 2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine involves several steps, starting with the preparation of the benzopyran ring system. This is typically achieved through a series of condensation reactions involving appropriate starting materials. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction.
化学反応の分析
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets. The compound’s effects are mediated through the modulation of signaling pathways and enzymatic activities .
類似化合物との比較
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine can be compared with other similar compounds, such as:
BRL-16657 hydrochloride: This is the hydrochloride salt form of this compound, which has different solubility and stability properties.
Other trifluoromethylated benzopyrans: These compounds share structural similarities but may have different biological activities and chemical properties.
特性
CAS番号 |
147241-80-3 |
|---|---|
分子式 |
C22H26F3NO2 |
分子量 |
393.4 g/mol |
IUPAC名 |
2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H26F3NO2/c1-21(2)14-19(15-5-7-16(8-6-15)22(23,24)25)18-10-9-17(13-20(18)28-21)27-12-11-26(3)4/h5-10,13,19H,11-12,14H2,1-4H3 |
InChIキー |
FRYSRIHJRHPXIK-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(F)(F)F)C |
正規SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(F)(F)F)C |
| 147241-80-3 | |
同義語 |
2-((3,4-dihydro-2,2-dimethyl-4-(4-(trifluoromethyl)phenyl)-2H-1-benzopyran-7-yl)oxy)-N,N-dimethylethanamine BRL 16657 BRL-16657 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


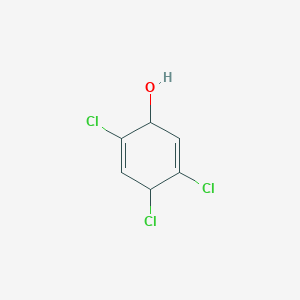
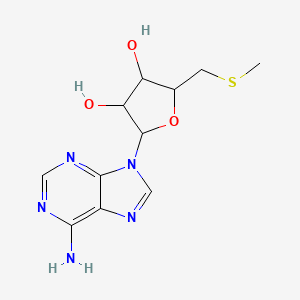
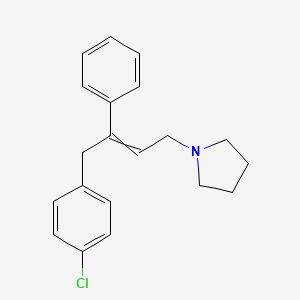
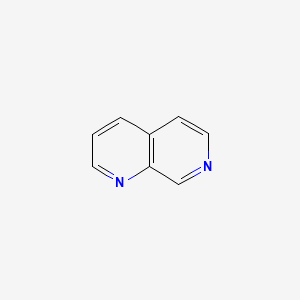
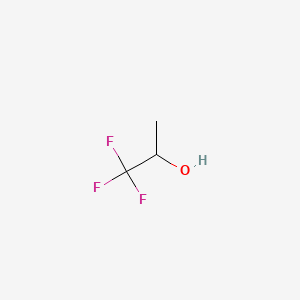
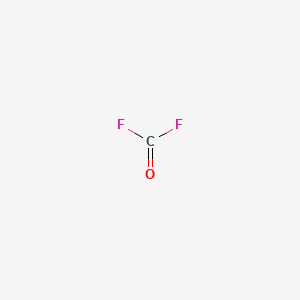
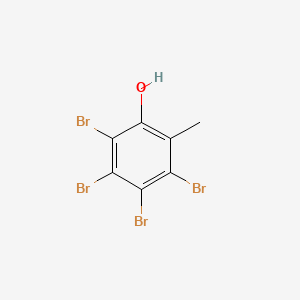
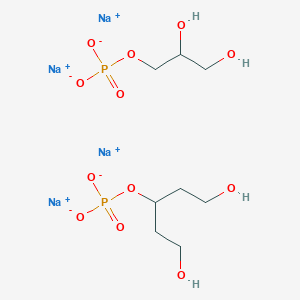
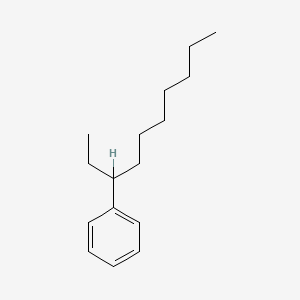
![Ethyl {3-[(3,5-dimethoxybenzoyl)amino]phenyl}carbamate](/img/structure/B1217179.png)
![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)
